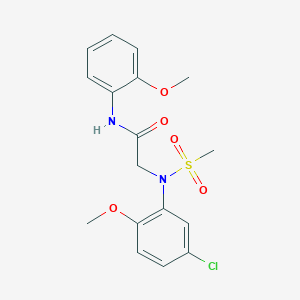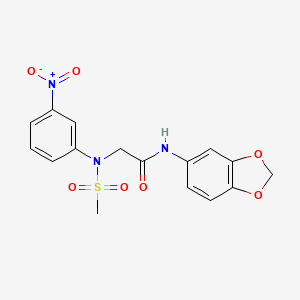
N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide is a complex organic compound that features a benzodioxole ring, a nitroaniline moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Nitration of Aniline:
Sulfonylation: The aniline derivative can be sulfonylated using methylsulfonyl chloride in the presence of a base like pyridine.
Acetamide Formation: The final step involves coupling the benzodioxole derivative with the sulfonylated nitroaniline derivative using acetic anhydride or another acetylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring or the nitro group.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide may have several applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use as a probe for studying enzyme activity.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Possible applications in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific application:
Molecular Targets: Could interact with enzymes, receptors, or other proteins.
Pathways Involved: Might influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-aminoanilino)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-chloroanilino)acetamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide may confer unique electronic properties, reactivity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O7S/c1-27(23,24)18(12-3-2-4-13(8-12)19(21)22)9-16(20)17-11-5-6-14-15(7-11)26-10-25-14/h2-8H,9-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUACNAFMMZLVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


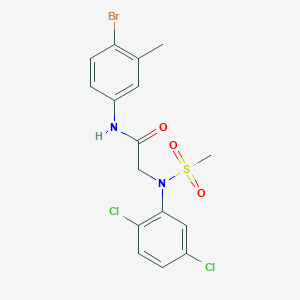
![4-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide](/img/structure/B3643220.png)

![N-[1-(1-azepanylcarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B3643228.png)

![methyl [(5E)-5-(5-bromo-2,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3643254.png)
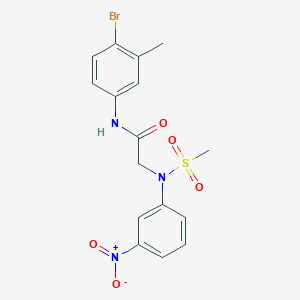
![N~1~-(2,3-dimethylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3643260.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3643267.png)
![5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3643273.png)
![Ethyl 4-[(4-bromophenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B3643276.png)
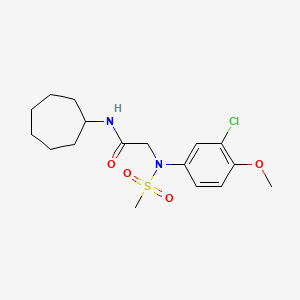
![methyl 2-[(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3643293.png)
